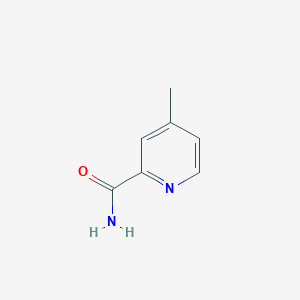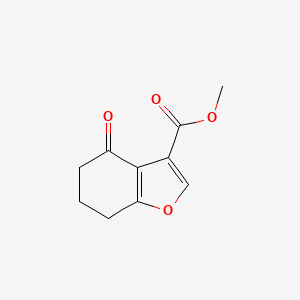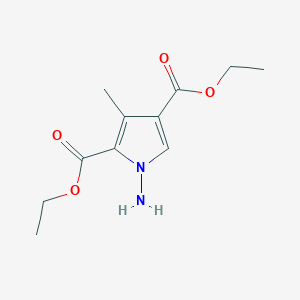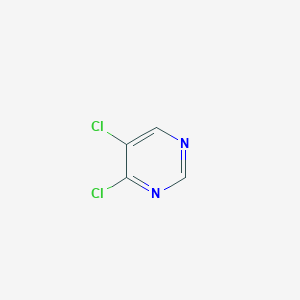
4,5-二氯嘧啶
描述
4,5-Dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine atoms at positions 4 and 5 in 4,5-Dichloropyrimidine imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
科学研究应用
4,5-Dichloropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4,5-Dichloropyrimidine is a synthetic compound that has been found to inhibit the production of nitric oxide (NO) in immune-activated cells
Mode of Action
The compound interacts with its targets, leading to the inhibition of NO production . This interaction and the resulting changes could potentially modulate immune responses, as NO plays a crucial role in various physiological and pathological processes, including immune regulation.
Biochemical Pathways
4,5-Dichloropyrimidine affects the biochemical pathway responsible for the production of NO in immune-activated cells
Pharmacokinetics
Like other pyrimidine-based drugs, it is expected to have good absorption and distribution profiles . The metabolism and excretion of this compound would need further investigation to understand its bioavailability and pharmacokinetic properties.
Result of Action
The primary molecular effect of 4,5-Dichloropyrimidine is the inhibition of NO production in immune-activated cells . This could potentially lead to modulation of immune responses.
Action Environment
The action, efficacy, and stability of 4,5-Dichloropyrimidine could be influenced by various environmental factors. For instance, the pH and the presence of other molecules could impact its activity. Furthermore, the compound’s action could also be affected by the specific cellular environment, such as the type of immune cells present .
生化分析
Biochemical Properties
4,5-Dichloropyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic aromatic substitution reactions. It interacts with various enzymes and proteins, including those involved in DNA synthesis and repair. For instance, 4,5-Dichloropyrimidine can act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions, influencing the activity of these enzymes and the overall biochemical pathways they regulate . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby modulating their function and activity.
Cellular Effects
The effects of 4,5-Dichloropyrimidine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4,5-Dichloropyrimidine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby modulating the flux of metabolites through various biochemical pathways.
Molecular Mechanism
At the molecular level, 4,5-Dichloropyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 4,5-Dichloropyrimidine has been shown to inhibit certain enzymes involved in DNA synthesis, thereby affecting the replication and repair of DNA . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dichloropyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4,5-Dichloropyrimidine can degrade over time, leading to a decrease in its biological activity . Its initial effects on cellular processes, such as gene expression and enzyme activity, can be sustained for extended periods, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4,5-Dichloropyrimidine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can induce significant adverse effects, including toxicity and organ damage . The threshold effects observed in these studies highlight the importance of dosage optimization in therapeutic applications of 4,5-Dichloropyrimidine.
Metabolic Pathways
4,5-Dichloropyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways involving halogenation and dehalogenation reactions, leading to the formation of metabolites that can further participate in biochemical processes . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic pathways in cells.
Transport and Distribution
The transport and distribution of 4,5-Dichloropyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, 4,5-Dichloropyrimidine can be transported across cell membranes by specific transporters, affecting its intracellular concentration and biological activity.
Subcellular Localization
The subcellular localization of 4,5-Dichloropyrimidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4,5-Dichloropyrimidine has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,5-dihydroxypyrimidine with phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: Industrial production of 4,5-Dichloropyrimidine often employs similar synthetic routes but on a larger scale. The process involves the use of chlorination agents such as thionyl chloride or sulfur oxychloride, and the reaction is conducted in the presence of a catalyst to enhance yield and purity .
化学反应分析
Types of Reactions: 4,5-Dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: Although less common, 4,5-Dichloropyrimidine can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as ammonia, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products such as 4-amino-5-chloropyrimidine or 4,5-diaminopyrimidine are commonly formed.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
相似化合物的比较
- 2,4-Dichloropyrimidine
- 2,5-Dichloropyrimidine
- 4,6-Dichloropyrimidine
Comparison: 4,5-Dichloropyrimidine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. For instance, 2,4-Dichloropyrimidine may exhibit different substitution patterns and reactivity due to the different positions of chlorine atoms .
属性
IUPAC Name |
4,5-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTURKUJYDHMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468383 | |
| Record name | 4,5-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-61-6 | |
| Record name | 4,5-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1313291.png)
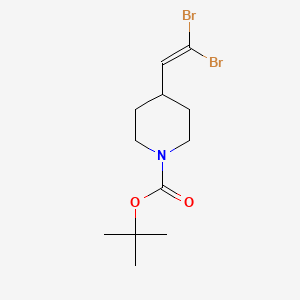
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
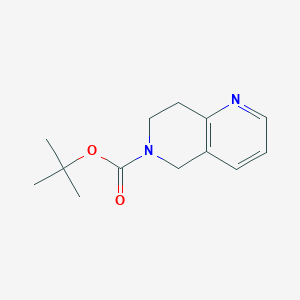
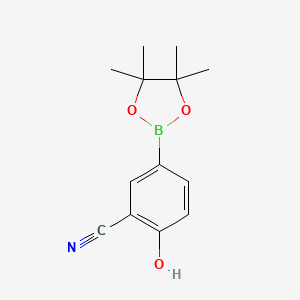
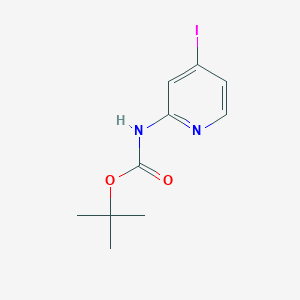
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)

